Methyl 5-chloro-2-nitrobenzoate CAS number and properties
Methyl 5-chloro-2-nitrobenzoate CAS number and properties
An In-Depth Technical Guide to Methyl 5-chloro-2-nitrobenzoate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core properties, synthesis methodologies, and critical applications of Methyl 5-chloro-2-nitrobenzoate, providing not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.
Core Chemical Identity and Physicochemical Properties
Methyl 5-chloro-2-nitrobenzoate is a substituted aromatic compound that serves as a pivotal intermediate in the synthesis of more complex molecules. Its structural features—a chloro group, a nitro group, and a methyl ester on a benzene ring—confer specific reactivity that makes it a valuable building block, particularly in medicinal chemistry.
Structural and Molecular Data
The arrangement of the electron-withdrawing nitro and chloro groups, alongside the ester functionality, dictates the molecule's electrophilic nature and reactivity in subsequent synthetic transformations.
Caption: Chemical Structure of Methyl 5-chloro-2-nitrobenzoate.
Key Properties and Identifiers
The following table summarizes the essential quantitative and qualitative data for Methyl 5-chloro-2-nitrobenzoate. These properties are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 51282-49-6 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [1][3][4] |
| Molecular Weight | 215.59 g/mol | [1][4] |
| Appearance | White to light yellow to green powder/crystal | [1] |
| Melting Point | 48-52 °C | [2][4] |
| Boiling Point | 306.2 ± 22.0 °C (Predicted) | [4] |
| Solubility | Soluble in Methanol | [1] |
| Purity | >97-98% (Typically analyzed by GC) | [1] |
| SMILES String | COC(=O)c1cc(Cl)ccc1=O | |
| InChI Key | JGBJHRKCUKTQOE-UHFFFAOYSA-N |
Synthesis Methodologies: A Practical Guide
The synthesis of Methyl 5-chloro-2-nitrobenzoate is most commonly achieved via the esterification of its parent carboxylic acid, 5-Chloro-2-nitrobenzoic acid. Several robust protocols exist, the selection of which may depend on available reagents, scale, and desired purity.
Protocol 1: Base-Mediated Esterification with Alkyl Halide
This method employs a weak base and an alkylating agent in a polar aprotic solvent. It is a common and effective laboratory-scale procedure.
Expertise & Experience: The choice of potassium carbonate (K₂CO₃) as a base is strategic. It is strong enough to deprotonate the carboxylic acid, forming a carboxylate nucleophile, but not so strong as to cause hydrolysis of the ester product or promote side reactions. Dimethylformamide (DMF) is an excellent solvent for this Sₙ2 reaction due to its high dielectric constant, which stabilizes the charged intermediates, and its aprotic nature, which does not solvate the nucleophile excessively. Iodomethane is a highly reactive methylating agent.
Experimental Protocol:
-
Dissolve 5-chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add potassium carbonate (approx. 2 equivalents) to the stirred solution, followed by the dropwise addition of iodomethane (approx. 3 equivalents).
-
Allow the reaction mixture to slowly warm to 40 °C and stir for 1 hour.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Perform an aqueous workup by washing the organic phase sequentially with water and saturated sodium chloride solution (brine) to remove DMF and inorganic salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the final product as a light yellow solid.[2]
Caption: Workflow for Base-Mediated Esterification.
Protocol 2: Fischer Esterification
This classic method utilizes an acidic catalyst in an alcohol solvent, which also serves as the reagent.
Expertise & Experience: This is an equilibrium-driven process. Using a large excess of methanol shifts the equilibrium towards the product side. Bubbling anhydrous hydrogen chloride (HCl) gas provides the acidic catalyst (H⁺) required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The process must be anhydrous as water can hydrolyze the ester product back to the carboxylic acid.
Experimental Protocol:
-
Dissolve 5-Chloro-2-nitrobenzoic acid in a large excess of anhydrous methanol.[5]
-
Bubble anhydrous hydrogen chloride gas through the solution at room temperature for approximately 4 hours.[5]
-
Pour the reaction mixture into water.
-
Triturate the aqueous mixture with hexane. The product will precipitate or partition into the hexane layer.
-
Decant the hexane layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under vacuum to yield the product.[5]
Applications in Pharmaceutical Synthesis
Methyl 5-chloro-2-nitrobenzoate is not just a laboratory curiosity; it is a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).
Key Intermediate for Tolvaptan
The most prominent application of Methyl 5-chloro-2-nitrobenzoate is as a precursor in the multi-step synthesis of Tolvaptan .[3] Tolvaptan is a selective vasopressin V₂-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[3]
The synthesis pathway leverages the reactivity of the functional groups on the Methyl 5-chloro-2-nitrobenzoate core. A key transformation involves the reduction of the nitro group to an amine, which then participates in amide bond formation.
Caption: Simplified role in the Tolvaptan synthesis pathway.
Broader Synthetic Utility
The functional groups on Methyl 5-chloro-2-nitrobenzoate allow for a range of chemical modifications, making it a versatile building block for:
-
Pharmaceuticals: As a scaffold for various biologically active molecules.[6]
-
Agrochemicals: As a starting material for herbicides, insecticides, and fungicides.[7]
-
Dyestuffs and Materials Science: Used in the synthesis of specialized dyes and functional organic materials.[8]
Analytical and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): The structure of the product is routinely confirmed by ¹H and ¹³C NMR spectroscopy.[2]
-
Gas Chromatography (GC): Purity is typically assessed by GC, with standards often exceeding 98%.[1]
-
X-ray Crystallography: Detailed structural information, including bond lengths and angles, has been obtained through single-crystal X-ray diffraction. This analysis reveals that the nitro and acetoxy groups are twisted relative to the plane of the benzene ring.[3]
The table below summarizes key data from the crystallographic analysis.
| Crystal Data Parameter | Value | Source |
| Crystal system | Monoclinic | [3] |
| Formula | C₈H₆ClNO₄ | [3] |
| Unit cell dimensions | a = 4.2616 Å, b = 22.470 Å, c = 9.3894 Å | [3] |
| Cell volume | 899.1 ų | [3] |
Safety, Handling, and Storage
Proper handling is crucial due to the chemical nature of this compound. It is classified as an acute oral toxin and an irritant.
Trustworthiness: Adherence to established safety protocols is non-negotiable for ensuring a self-validating system of laboratory safety. The information below is synthesized from multiple safety data sheets.
| Hazard Information | Recommendation | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. Causes serious eye irritation. | [9] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), chemical safety goggles, protective gloves. | [9] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. | [9][10] |
| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed. | [1][9] |
| In Case of Fire | Use water spray, alcohol-resistant foam, or dry chemical. Hazardous combustion products include nitrogen oxides and hydrogen chloride gas. | [9] |
Conclusion
Methyl 5-chloro-2-nitrobenzoate is a high-value chemical intermediate with well-defined properties and established synthesis routes. Its primary importance lies in its role as a key building block in the pharmaceutical industry, most notably for the synthesis of Tolvaptan. The strategic placement of its functional groups provides a versatile platform for a wide range of chemical transformations, making it an indispensable tool for medicinal and synthetic chemists. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in advanced research and development settings.
References
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PrepChem. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from PrepChem.com. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from PubMed Central (PMC), NIH. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from the company's blog/website. [Link]
-
Divbio Science Europe. (n.d.). METHYL 5-CHLORO-2-NITROBENZOATE. Retrieved from Divbio Science Europe website. [Link]
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